molecular formula C15H7Cl3N2O2 B3471383 (Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile

(Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile

Cat. No.: B3471383
M. Wt: 353.6 g/mol
InChI Key: HKUHGHJVZTVGKM-JXMROGBWSA-N
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Description

(Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of nitro, trichlorophenyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and 2,3,6-trichlorobenzaldehyde.

    Condensation Reaction: A Knoevenagel condensation reaction is employed to form the enone intermediate. This involves the reaction of 4-nitrobenzaldehyde with 2,3,6-trichlorobenzaldehyde in the presence of a base such as piperidine or pyridine.

    Nitrile Formation: The enone intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide to introduce the nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Nitrile Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug development.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-nitrophenyl)-3-phenylprop-2-enenitrile: Similar structure but lacks the trichlorophenyl group.

    (Z)-2-(4-aminophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile: Similar structure but has an amino group instead of a nitro group.

Uniqueness

    Functional Groups:

Properties

IUPAC Name

(Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3N2O2/c16-13-5-6-14(17)15(18)12(13)7-10(8-19)9-1-3-11(4-2-9)20(21)22/h1-7H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUHGHJVZTVGKM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=CC(=C2Cl)Cl)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=C(C=CC(=C2Cl)Cl)Cl)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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